N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide
Description
N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H11BrClN3O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Properties
Molecular Formula |
C16H11BrClN3O |
|---|---|
Molecular Weight |
376.63 g/mol |
IUPAC Name |
N'-(4-bromo-2-chlorophenyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C16H11BrClN3O/c17-10-5-6-15(13(18)9-10)20-21-16(22)12-7-8-19-14-4-2-1-3-11(12)14/h1-9,20H,(H,21,22) |
InChI Key |
SDPAKRPJUWTVIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NNC3=C(C=C(C=C3)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 4-bromo-2-chloroaniline with quinoline-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
While specific industrial production methods for N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Hydrazone Formation
The carbohydrazide group facilitates condensation reactions with aldehydes or ketones to form hydrazones. For example:
Reaction with triethyl orthoformate
Under reflux conditions, the compound reacts with triethyl orthoformate to yield ethoxyformaldehyde hydrazone (5 ) :
This reaction confirms the nucleophilic character of the hydrazide NH<sub>2</sub> group.
Cyclization Reactions
The hydrazide moiety participates in cyclization to form heterocyclic systems:
Pyrazole derivative synthesis
Reaction with ethyl acetoacetate or acetylacetone under acidic conditions generates pyrazolone derivatives (11 , 12 ) via cyclocondensation :
These products show potential bioactivity as DNA gyrase inhibitors .
Acylation Reactions
The hydrazide group undergoes acylation with acid chlorides to form substituted carbohydrazides:
Reaction with benzoyl chloride
Treatment with benzoyl chloride yields N-benzoyl derivatives (7a , 7b ) :
Dehydration Reactions
Under acidic conditions, the compound undergoes dehydration to form reactive intermediates. For instance:
Acid-catalyzed dehydration
In the presence of concentrated H<sub>2</sub>SO<sub>4</sub>, it forms quinoline derivatives with enhanced electrophilic character:
| Reactants | Conditions | Product | Application |
|---|---|---|---|
| Compound 3 + H<sub>2</sub>SO<sub>4</sub> | Reflux, 12 h | Dehydrated intermediate | Precursor for anticancer agents via histone deacetylase (HDAC) inhibition |
Reactivity with Electrophiles
The electron-withdrawing bromo and chloro substituents enhance electrophilic substitution at the quinoline ring:
| Reaction Type | Example | Outcome |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Substitution at C-3 or C-6 positions (predicted via computational studies) |
| Sulfonation | SO<sub>3</sub>H | Formation of sulfonated derivatives (theoretical) |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit promising anticancer properties. For instance, N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide has been evaluated for its cytotoxic effects against various cancer cell lines. Research shows that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study: Cytotoxicity Evaluation
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results: The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics.
1.2 Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown inhibitory effects on enzymes such as α-glucosidase, which is crucial in the management of type 2 diabetes mellitus.
Table 1: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | α-glucosidase | 26.0 ± 0.8 | |
| Acarbose | α-glucosidase | 25.0 | Control |
Synthesis and Structural Characterization
The synthesis of this compound involves several steps, including the reaction of quinoline derivatives with hydrazine derivatives. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry confirm the structure and purity of the synthesized compounds.
Synthesis Overview:
- Starting Materials: 4-bromo-2-chlorobenzaldehyde and quinoline.
- Reagents: Hydrazine hydrate and acetic acid.
- Characterization Techniques:
- IR Spectroscopy: Confirmed the presence of NH groups.
- NMR Spectroscopy: Provided insights into the molecular structure through chemical shifts.
Pharmacological Studies
In addition to enzyme inhibition, pharmacological studies have explored the compound's potential as an antimicrobial agent. Preliminary tests indicate activity against various bacterial strains, suggesting a broad spectrum of antimicrobial properties.
Table 2: Antimicrobial Activity
Mechanism of Action
The mechanism of action of N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit various biological activities.
Indole derivatives: Indole-based compounds have a similar aromatic structure and are known for their diverse pharmacological properties.
Uniqueness
N’-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Biological Activity
N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential applications and mechanisms of action.
Chemical Structure and Properties
The compound possesses the molecular formula and a molecular weight of approximately 364.64 g/mol. Its structure includes a quinoline core substituted with a 4-bromo-2-chlorophenyl group and a carbohydrazide functional group, which are significant for its reactivity and biological properties.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties . The mechanism of action is primarily attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division, making it effective against various bacterial strains.
In Vitro Studies
Several studies have assessed the antimicrobial efficacy of this compound:
- Inhibition of DNA Gyrase : The compound has been shown to effectively inhibit DNA gyrase, similar to other quinoline derivatives such as ciprofloxacin and moxifloxacin, with significant Minimum Inhibitory Concentration (MIC) values reported .
- Antibacterial Spectrum : It has exhibited activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The MIC values for these bacteria are critical indicators of its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity . Its effectiveness against cancer cell lines is attributed to its ability to induce apoptosis in tumor cells.
Case Studies and Research Findings
- Cell Line Studies : In vitro studies have assessed its effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). The compound exhibited significant cytotoxicity, with IC50 values indicating potent anti-proliferative effects .
- Mechanism of Action : Research suggests that the compound may induce apoptosis through the activation of caspases and modulation of apoptotic pathways. Molecular docking studies have further elucidated its binding affinity to key receptors involved in cancer progression .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5 |
| HepG2 | 8 |
Structure-Activity Relationship (SAR)
The presence of halogen substituents (bromine and chlorine) on the phenyl ring significantly enhances the compound's biological activity. These groups not only influence the electronic properties but also improve the binding affinity to biological targets compared to other quinoline derivatives .
Q & A
Q. Q1. What are the standard synthetic routes for preparing N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via condensation of quinoline-4-carboxylic acid hydrazide with substituted aryl aldehydes. For example, derivatives of quinoline-4-carbohydrazide are prepared by refluxing equimolar amounts of the hydrazide and substituted isatin in ethanol with glacial acetic acid as a catalyst (Scheme 1 in ). Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst loading. Purity is confirmed via melting point analysis and HPLC. Reaction progress is monitored using TLC (silica gel, ethyl acetate/hexane) .
Q. Q2. How can crystallographic data for this compound be resolved using SHELX software, and what challenges arise during refinement?
Answer: SHELXL is widely used for small-molecule refinement. Key steps include:
- Data Integration : Use SHELXC to process diffraction data.
- Structure Solution : Employ SHELXD for dual-space methods or SHELXS for direct methods.
- Refinement : Iterative cycles in SHELXL with geometric restraints for bond lengths/angles. Challenges include handling twinned data (common in hydrazide derivatives) and resolving disorder in the bromo-chlorophenyl moiety. Validation tools like PLATON should confirm absence of voids (>0.5 ų) .
Advanced Structural and Mechanistic Analysis
Q. Q3. How do electronic effects of the 4-bromo-2-chlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer: The electron-withdrawing bromo and chloro substituents activate the phenyl ring toward electrophilic attack but deactivate it toward nucleophilic substitution. Density Functional Theory (DFT) calculations (B3LYP/6-311G**) can predict reactive sites. Experimentally, reactivity is assessed by substituting the hydrazide moiety with acyl chlorides or aldehydes, monitored via <sup>1</sup>H NMR to track substituent effects on reaction rates .
Q. Q4. What methodologies resolve contradictions in crystallographic data, such as thermal motion discrepancies in the quinoline ring?
Answer: Discrepancies arise from anisotropic thermal motion or solvent inclusion. Strategies:
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion.
- TWINLAW in SHELXL : Apply twin refinement for non-merohedral twinning.
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) to validate packing models .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5. How can researchers design experiments to evaluate the antitubercular activity of this compound, and what controls are necessary?
Answer:
- In Vitro Assays : Test against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). Include isoniazid as a positive control and DMSO as a negative control.
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing Br/Cl with F or NO₂) to correlate electronic effects with MIC values.
- Cytotoxicity : Validate selectivity using Vero cells (CC₅₀ > 64 µg/mL indicates low toxicity) .
Q. Q6. What computational tools predict the compound’s bioavailability and interaction with cytochrome P450 enzymes?
Answer:
- SwissADME : Predicts logP (optimal ~2–3), topological polar surface area (<140 Ų), and CYP450 inhibition.
- Molecular Docking (AutoDock Vina) : Simulate binding to CYP3A4 (PDB ID: 4NY4). Key interactions: π-π stacking with quinoline and H-bonding with hydrazide NH .
Data Analysis and Methodological Challenges
Q. Q7. How should researchers address discrepancies in spectroscopic data (e.g., <sup>13</sup>C NMR shifts) between synthetic batches?
Answer:
- Batch Comparison : Acquire NMR spectra under identical conditions (solvent, temperature, concentration).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted hydrazide or oxidized quinoline).
- DFT-NMR Correlation : Calculate expected shifts (GIAO method) to assign signals and trace deviations .
Q. Q8. What statistical methods validate the reproducibility of biological activity data across multiple assays?
Answer:
- ANOVA : Compare IC₅₀ values from triplicate experiments; p < 0.05 indicates significance.
- Bland-Altman Plots : Assess agreement between assay replicates.
- ROC Analysis : Determine assay sensitivity/specificity thresholds .
Formulation and Stability Studies
Q. Q9. What strategies improve the aqueous solubility of this hydrophobic compound for in vivo studies?
Answer:
Q. Q10. How can forced degradation studies (acid/base/oxidative conditions) identify stability liabilities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
